molecular formula C7H11Cl3O2 B14541975 3,5-Dichloropentyl chloroacetate CAS No. 62116-57-8

3,5-Dichloropentyl chloroacetate

Cat. No.: B14541975
CAS No.: 62116-57-8
M. Wt: 233.5 g/mol
InChI Key: REPBVEIAWAPZOO-UHFFFAOYSA-N
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Description

3,5-Dichloropentyl chloroacetate is an organic compound with the molecular formula C7H11Cl3O2. It is a derivative of chloroacetic acid and is characterized by the presence of two chlorine atoms on the pentyl chain and one on the acetate group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloropentyl chloroacetate typically involves the reaction of 3,5-dichloropentanol with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

3,5-Dichloropentanol+Chloroacetyl chloride3,5-Dichloropentyl chloroacetate+HCl\text{3,5-Dichloropentanol} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 3,5-Dichloropentanol+Chloroacetyl chloride→3,5-Dichloropentyl chloroacetate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and in scaling up the production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloropentyl chloroacetate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloroacetate group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water or aqueous base, the ester bond can be hydrolyzed to yield 3,5-dichloropentanol and chloroacetic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or organic amines can be used under mild to moderate temperatures.

    Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures can facilitate the hydrolysis reaction.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as 3,5-dichloropentyl amine, 3,5-dichloropentyl alcohol, or 3,5-dichloropentyl thiol can be formed.

    Hydrolysis: 3,5-Dichloropentanol and chloroacetic acid.

    Reduction: 3,5-Dichloropentanol.

Scientific Research Applications

3,5-Dichloropentyl chloroacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloropentyl chloroacetate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond, releasing 3,5-dichloropentanol and chloroacetic acid. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or enzymes interacting with the compound.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloropentanol: The alcohol precursor used in the synthesis of 3,5-Dichloropentyl chloroacetate.

    Chloroacetic Acid: The acid component used in the esterification reaction.

    3,5-Dichloropentyl Acetate: A similar ester compound with an acetate group instead of a chloroacetate group.

Uniqueness

This compound is unique due to the presence of both chloro and ester functional groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various nucleophilic substitution reactions and hydrolysis makes it valuable in the preparation of diverse chemical entities.

Properties

CAS No.

62116-57-8

Molecular Formula

C7H11Cl3O2

Molecular Weight

233.5 g/mol

IUPAC Name

3,5-dichloropentyl 2-chloroacetate

InChI

InChI=1S/C7H11Cl3O2/c8-3-1-6(10)2-4-12-7(11)5-9/h6H,1-5H2

InChI Key

REPBVEIAWAPZOO-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)CCl)C(CCCl)Cl

Origin of Product

United States

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